5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3,8H2,1-2H3,(H,11,12) |
InChI Key |
MFFSAWDMQAXAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
General Synthetic Strategies
The synthesis of this compound typically involves multi-step processes starting from pyrazole derivatives. The key transformations include:
- Introduction of the carboxylic acid group at the 4-position.
- Amination at the 5-position.
- Alkylation to introduce the ethyl and methyl substituents at the 1- and 3-positions, respectively.
Two main synthetic routes are prevalent:
Carboxylation of Nitrated Pyrazole Derivatives
One common method involves nitration of a pyrazole precursor followed by carboxylation using carbon dioxide under high pressure and elevated temperature. This approach allows the introduction of the carboxylic acid group at the desired position with good regioselectivity.
- Reaction conditions: High-pressure CO₂, elevated temperature, controlled nitration steps.
- Advantages: Direct carboxylation; scalable for industrial production.
- Limitations: Requires specialized equipment for high-pressure CO₂ reactions.
Amination of 4-Ethyl-1-methyl-1H-pyrazole-3-carboxylic Acid
Another synthetic pathway involves starting from 4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, which undergoes amination at the 5-position using ammonia or amine sources.
- Reaction conditions: Controlled temperature (50–80°C), solvents such as ethanol or DMF, and ammonia or amine reagents.
- Advantages: High selectivity for amino group introduction; mild reaction conditions.
- Limitations: Multi-step synthesis; purification required to remove side products.
Detailed Synthetic Route Example
A representative synthesis involves the following steps:
| Step | Reactants/Intermediates | Reaction Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole derivative nitration | Nitration with nitric acid or nitrating agents at controlled temperature | Nitrated pyrazole intermediate |
| 2 | Carboxylation of nitrated pyrazole | Reaction with CO₂ under high pressure (e.g., 10–20 atm) and temperature (80–120°C) | Introduction of carboxylic acid group at position 4 |
| 3 | Amination reaction | Treatment with ammonia or amine in ethanol or DMF at 50–80°C | Amino group introduced at position 5 |
| 4 | Alkylation (if required) | Alkyl halides under basic conditions | Introduction of ethyl and methyl groups at N-1 and C-3 |
Alternative Synthetic Approaches
Literature reports alternative methods using hydrazononitriles reacting with α-haloacid derivatives to generate 4-aminopyrazole carboxylates, which can be further modified to obtain the target compound. These methods involve:
- Cyclocondensation of hydrazide derivatives with α-halo compounds (e.g., chloroacetonitrile, ethyl chloroacetate).
- Subsequent hydrolysis or amination steps.
- Use of reagents like phenylisothiocyanate or DMFDMA for further functionalization.
These routes are valuable for synthesizing pyrazole derivatives that serve as precursors for biologically active compounds, including sildenafil analogues.
Reaction Conditions and Optimization
Optimizing reaction parameters is critical for maximizing yield and purity:
| Parameter | Typical Range/Condition | Effect on Synthesis |
|---|---|---|
| Temperature | 50–120°C | Influences reaction rate and selectivity |
| Pressure (for CO₂) | 10–20 atm | Necessary for efficient carboxylation |
| Solvent | Ethanol, DMF, or water mixtures | Affects solubility and reaction kinetics |
| Reaction Time | 2–24 hours | Longer times may increase yield but risk side reactions |
| pH | Neutral to slightly basic for amination | Influences amino group introduction |
Analytical Characterization Techniques
Characterization of this compound and intermediates typically involves:
| Technique | Purpose | Key Observations |
|---|---|---|
| Infrared Spectroscopy (IR) | Identification of functional groups | NH₂ stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹) |
| Nuclear Magnetic Resonance (¹H-NMR) | Structural elucidation and substituent confirmation | Methyl groups at δ ~3.7–3.9 ppm, ethyl groups as triplets at δ ~1.2–1.4 ppm |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peaks consistent with C₈H₁₂N₄O₂ (approx. 188 g/mol) |
| Elemental Analysis | Purity and composition verification | C, H, N percentages matching theoretical values |
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 5 and the carboxylic acid at position 4 undergo substitution reactions under specific conditions:
Diazotization and Bromination
The amino group can be diazotized and substituted with halogens. For example:
-
Reagents : Tert-butyl nitrite and CuBr₂ in acetonitrile.
-
Conditions : 60–65°C, inert atmosphere.
-
Product : 5-Bromo-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid.
-
Yield : 66–81% (depending on reaction time and stoichiometry) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | t-BuONO, CuBr₂, CH₃CN | 5-Bromo derivative | 66–81% |
Esterification and Amidation
The carboxylic acid group participates in nucleophilic acyl substitution:
Esterification
-
Reagents : Ethanol, H₂SO₄ (acid catalyst).
-
Product : Ethyl 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate.
-
Notes : Reverse reaction (hydrolysis) is achieved with LiOH/MeOH (95% yield) .
Amidation
-
Reagents : Amines (e.g., ammonia, alkylamines) with coupling agents like EDCl/HOBt.
-
Product : 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | H₂SO₄, ethanol | Ethyl ester | 72–95% | |
| Amidation | EDCl, HOBt, R-NH₂ | Carboxamide | 70–85%* |
Decarboxylation
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:
-
Conditions : Heating at 150–200°C or reflux in concentrated HCl.
-
Product : 5-Amino-1-ethyl-3-methyl-1H-pyrazole.
-
Yield : 60–75% (industrial scale).
Cyclization and Heterocycle Formation
The pyrazole ring facilitates cyclocondensation with aldehydes or ketones:
-
Reagents : Ethoxymethylene ethyl cyanoacetate, methyl hydrazine.
-
Product : Fused pyrimidine or triazole derivatives (used in drug synthesis) .
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Cyclization | Ethoxymethylene ethyl cyanoacetate | Pyrazolo-pyrimidines | Anticancer agents |
Oxidation
-
The amino group oxidizes to nitro under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), forming 5-nitro derivatives.
Reduction
-
The carboxylic acid is reduced to alcohol using LiAlH₄, yielding 4-(hydroxymethyl)-pyrazole derivatives.
Salt Formation
The carboxylic acid forms salts with inorganic bases:
-
Reagents : NaOH, KOH.
-
Product : Sodium 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (improves solubility for pharmaceutical formulations).
Key Reaction Data Table
Mechanistic Insights
-
Substitution : The amino group’s lone pair facilitates electrophilic substitution, while the carboxylic acid’s electron-withdrawing effect directs reactivity to the pyrazole ring .
-
Steric Effects : The ethyl and methyl groups at positions 1 and 3 influence reaction rates by hindering access to the pyrazole ring.
Scientific Research Applications
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Physicochemical Properties
Key Observations:
- Substituent Effects on Molecular Weight : Bulky aryl groups (e.g., phenyl, biphenyl) significantly increase molecular weight compared to alkyl groups (ethyl, methyl). For example, replacing the ethyl group in the target compound with a phenyl group (as in ) raises the molecular weight by ~48 g/mol.
- Melting Points : Aryl-substituted derivatives (e.g., 1-phenyl in ) exhibit higher melting points (156–157°C) than alkyl-substituted analogs, likely due to enhanced π-π stacking and crystal packing efficiency.
- Synthetic Yields : Hydrolysis of ethyl esters to carboxylic acids (common in synthesis) shows variable yields: 56% for phenyl-substituted derivatives vs. 80% for diphenyl analogs .
Structural and Functional Group Comparisons
A. 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ()
- Structural Difference : A phenyl group at position 1 replaces the ethyl group in the target compound.
- The compound exhibits strong IR absorption at 1651 cm⁻¹ (C=O stretch) and 1613 cm⁻¹ (C=N stretch), typical of pyrazole-carboxylic acids .
B. 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ()
- Structural Difference : Dual phenyl groups at positions 1 and 3, with a methyl group at position 4.
- Functional Impact :
C. 5-{[1,1'-Biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid ()
- Structural Difference : A biphenyl group at position 5 and a 3-methylphenyl group at position 1.
- Increased steric bulk may reduce metabolic clearance but complicate synthetic scalability.
Crystallographic Insights
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (): Single-crystal X-ray studies (R factor = 0.043) reveal a planar pyrazole ring with intramolecular hydrogen bonding between the carboxylic acid and amino groups, stabilizing the structure.
- 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile (): Substitution with an anilino group (-NHPh) introduces conformational flexibility, as evidenced by a mean C–C bond length of 0.002 Å.
Biological Activity
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant studies that highlight its therapeutic potential.
The compound has the molecular formula C7H11N3O2 and a molecular weight of approximately 169.18 g/mol. It is characterized by its pyrazole ring structure, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of 5-amino pyrazoles, including this compound, have been explored in various studies. Key areas of research include:
- Anticancer Activity : Several derivatives of pyrazole compounds have demonstrated significant anticancer properties, particularly against various cancer cell lines such as lung, colorectal, and breast cancers . The antiproliferative effects are often attributed to their ability to inhibit tubulin polymerization and arrest cell cycles at specific phases .
- Antibacterial and Antifungal Properties : Some pyrazole derivatives exhibit antibacterial and antifungal activities. For instance, certain substituted pyrazoles have shown effectiveness against a range of bacterial strains .
- Anti-inflammatory Effects : Research indicates that specific pyrazole compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
Anticancer Studies
A study focused on the synthesis and biological evaluation of various pyrazole derivatives reported that compounds with a similar structure to this compound displayed IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .
Antimicrobial Activity
Another investigation highlighted the antimicrobial properties of aminopyrazoles, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent .
Synthesis Methods
The synthesis of this compound generally involves the condensation of β-ketonitriles with hydrazines. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions which have shown promise in reducing reaction times and improving product quality .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) |
|---|---|---|---|
| 5-Amino-Pyrazole Derivative I | Anticancer | MDA-MB-231 | 0.08 - 12.07 |
| 5-Amino-Pyrazole Derivative II | Antibacterial | Various Bacterial Strains | Varies |
| 5-Amino-Pyrazole Derivative III | Anti-inflammatory | Inflammatory Models | Varies |
Q & A
Basic: What are the established synthetic routes for 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives can be synthesized by reacting precursors like ethyl acetoacetate with hydrazines or sulfonylhydrazides under reflux conditions . Key intermediates are characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹), ¹H-NMR (ethyl group signals at δ 1.2–1.4 ppm, pyrazole protons at δ 6.0–7.5 ppm), and mass spectrometry (molecular ion peaks confirming molecular weight) . Elemental analysis ensures purity (>95%) .
Basic: What spectroscopic and crystallographic methods validate the structural identity of this compound?
Methodological Answer:
- IR and NMR : NH₂ stretching vibrations (3200–3400 cm⁻¹) and carbonyl peaks (1650–1750 cm⁻¹) confirm functional groups. Pyrazole ring protons appear as distinct singlets/doublets in ¹H-NMR .
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles, confirming stereochemistry. For example, SC-XRD of a related compound (5-methyl-1-phenyl analog) revealed a planar pyrazole ring with intramolecular hydrogen bonding .
Advanced: How can computational chemistry optimize reaction conditions for higher yields?
Methodological Answer:
Density Functional Theory (DFT) studies predict reactive sites and transition states. For instance:
- Electrostatic potential maps identify nucleophilic/electrophilic regions (e.g., amino group reactivity) .
- Solvent effects : Simulations using polar solvents (DMF, THF) show improved solubility and reaction kinetics. For example, cyclocondensation in DMF at 50°C achieves >80% yield .
- Catalyst screening : Molecular docking or QSAR models evaluate catalyst-substrate interactions (e.g., NaN₃ in azide substitutions) .
Advanced: What strategies resolve contradictions in reported pharmacological activities (e.g., analgesic vs. anti-inflammatory efficacy)?
Methodological Answer:
- Dose-response profiling : Test varying concentrations (e.g., 10–100 mg/kg in rodent models) to establish therapeutic windows .
- Mechanistic studies : Use enzyme-linked assays (e.g., COX-2 inhibition for anti-inflammatory activity) or receptor-binding assays (e.g., opioid receptors for analgesia) to isolate targets .
- Meta-analysis : Compare studies using standardized models (e.g., carrageenan-induced edema vs. hot-plate tests) to contextualize discrepancies .
Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?
Methodological Answer:
- Protecting groups : Temporarily block the amino group (e.g., using tert-butoxycarbonyl, Boc) to direct reactions to the C-3 or C-5 positions .
- Microwave-assisted synthesis : Enhances regioselectivity in cyclocondensation (e.g., 80% yield for C-4 carboxylation under 100°C/20 min) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids selectively introduces aryl groups at the C-3 position .
Advanced: What in silico approaches predict metabolic stability or toxicity?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or admetSAR evaluate logP (lipophilicity), cytochrome P450 interactions, and Ames test results .
- Molecular dynamics simulations : Assess binding stability to plasma proteins (e.g., albumin) to predict half-life .
- Toxicity alerts : Structural alerts for mutagenicity (e.g., nitro groups) are flagged using DEREK or LAZAR .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates regioisomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for pharmacological assays .
Advanced: How do substituents (e.g., ethyl vs. methyl groups) influence bioactivity?
Methodological Answer:
- SAR studies : Compare IC₅₀ values of analogs. For example, ethyl groups at N-1 enhance blood-brain barrier penetration vs. methyl .
- X-ray crystallography : Resolve ligand-receptor complexes (e.g., COX-2 binding pocket) to identify steric/electronic effects .
- Free-Wilson analysis : Quantify contributions of substituents to activity (e.g., logP changes from ethyl groups alter bioavailability) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation pathways : Hydrolysis of the ester group (if present) under humid conditions. Store at –20°C in airtight containers with desiccants .
- Light sensitivity : UV-Vis spectra show λmax at 270 nm; amber vials prevent photodegradation .
Advanced: How can structural analogs be designed to improve solubility without compromising activity?
Methodological Answer:
- Pro-drug strategies : Convert carboxylic acid to ethyl ester (improves logP by 1.5 units) .
- PEGylation : Attach polyethylene glycol chains to the amino group (reduces crystallinity, enhances aqueous solubility) .
- Co-crystallization : Use co-formers (e.g., nicotinamide) to create stable polymorphs with higher dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
